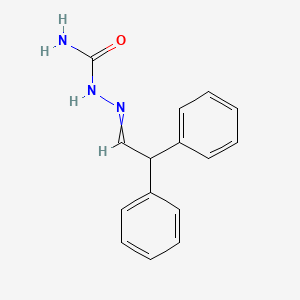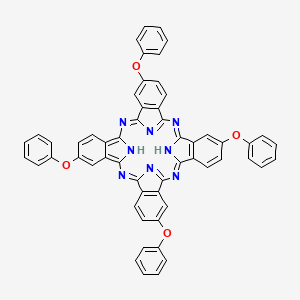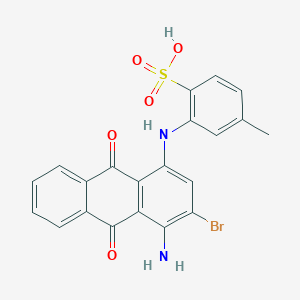
3-(2-Aminobutyl)-4-chloroindole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminobutyl)-4-chloroindole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring substituted with a 2-aminobutyl group and a chlorine atom, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobutyl)-4-chloroindole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroindole and 2-aminobutyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminobutyl)-4-chloroindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 3-(2-Aminobutyl)-4-chloroindoline.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Aminobutyl)-4-chloroindole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-(2-Aminobutyl)-4-chloroindole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etryptamine: A tryptamine derivative with similar structural features but different pharmacological properties.
Alpha-ethyltryptamine: Another tryptamine derivative known for its stimulant and hallucinogenic effects.
Uniqueness
3-(2-Aminobutyl)-4-chloroindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
1206-72-0 |
|---|---|
Formule moléculaire |
C12H16Cl2N2 |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
1-(4-chloro-1H-indol-3-yl)butan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-2-9(14)6-8-7-15-11-5-3-4-10(13)12(8)11;/h3-5,7,9,15H,2,6,14H2,1H3;1H |
Clé InChI |
VYEWZCYSAWMIPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CNC2=C1C(=CC=C2)Cl)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
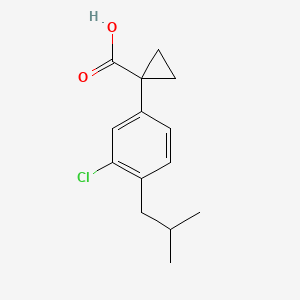
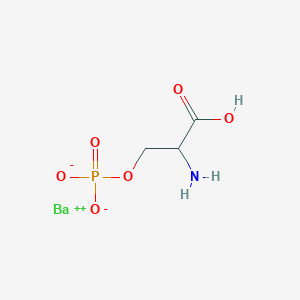

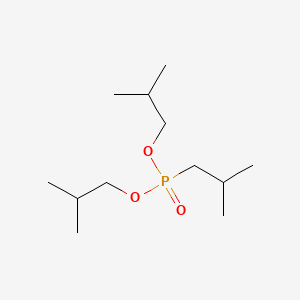
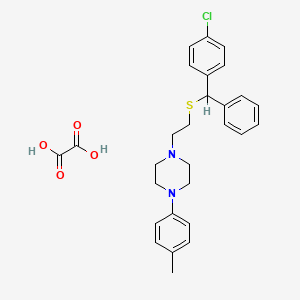
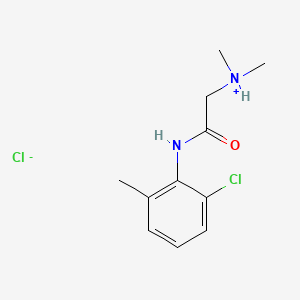
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
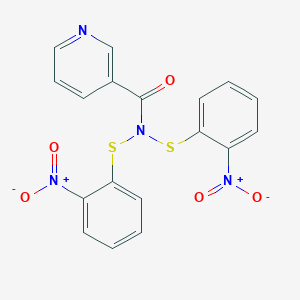

![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
